N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC15854113
Molecular Formula: C12H15ClN4
Molecular Weight: 250.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN4 |
|---|---|
| Molecular Weight | 250.73 g/mol |
| IUPAC Name | N-tert-butyl-6-chloro-5-pyrrol-1-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H15ClN4/c1-12(2,3)16-11-9(10(13)14-8-15-11)17-6-4-5-7-17/h4-8H,1-3H3,(H,14,15,16) |
| Standard InChI Key | CXSHYOIEFSNCFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is C₁₂H₁₅ClN₄, with a molecular weight of 262.73 g/mol. Its IUPAC name derives from the pyrimidine backbone, where substituents are assigned positions based on standard numbering conventions. The tert-butyl group (-C(CH₃)₃) attached to the exocyclic amine at position 4 enhances steric bulk and lipophilicity, while the pyrrole ring at position 5 contributes π-π stacking capabilities . The chlorine atom at position 6 serves as a potential site for further functionalization via nucleophilic substitution .
Key structural features include:
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A pyrimidine core providing a planar, electron-deficient aromatic system.
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A pyrrole moiety introducing electron-rich heterocyclic character.
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A tert-butyl group conferring metabolic stability and influencing solubility profiles.
Comparative analysis with 4-(tert-butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine (PubChem CID: 99978918) reveals that replacing the thioether group with an amine alters electronic properties and hydrogen-bonding potential, which may impact biological activity .
Synthetic Methodologies
Core Pyrimidine Synthesis
The synthesis of polysubstituted pyrimidines often begins with functionalized pyrimidine precursors. For example, 4,6-dichloro-5-aminopyrimidine has been used as a starting material for introducing pyrrole rings via Clauson-Kass reactions with 2,5-dimethoxytetrahydrofuran . This method generates 4-amino-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine, a structural analog of the target compound. Subsequent nucleophilic substitution at position 4 with tert-butylamine could yield N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine .
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions, such as Buchwald-Hartwig amination, offer an alternative route for introducing the tert-butylamine group. For instance, 6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine derivatives have been synthesized using Pd(dba)₂/Xantphos catalysts under inert atmospheres, achieving moderate to high yields. Optimizing reaction conditions (e.g., solvent, temperature, and base) is critical to minimizing dehalogenation side reactions.
Industrial-Scale Production
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its substituents:
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Lipophilicity: The tert-butyl group increases logP (~3.5 predicted), favoring organic solvents like dichloromethane or ethyl acetate .
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Aqueous solubility: Limited due to the aromatic core, though the amine group may permit salt formation with acids.
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Stability: Resistant to oxidation under ambient conditions but susceptible to hydrolysis at elevated temperatures, particularly at the C-Cl bond .
Spectroscopic Characterization
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¹H NMR: Pyrrole protons resonate as a multiplet near δ 6.5–7.0 ppm, while tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm .
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¹³C NMR: The pyrimidine carbons exhibit signals between δ 150–160 ppm, with the tert-butyl carbon at δ 28–30 ppm .
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MS (ESI+): Expected molecular ion peak at m/z 263.1 [M+H]⁺.
Biological and Pharmacological Profile
Antibacterial and Antiviral Activity
Chloropyrimidines are explored as antibacterials due to their ability to disrupt folate synthesis. The tert-butyl group’s metabolic stability may prolong half-life in vivo, though this requires validation through in vitro assays .
Industrial Applications and Research Utility
Pharmaceutical Intermediate
This compound serves as a precursor for kinase inhibitors and antiviral agents. Functionalization at position 6 (e.g., replacing Cl with amines or alkoxides) enables diversification of biological targets .
Materials Science
The conjugated π-system and tert-butyl group make it a candidate for organic semiconductors. Pyrrole-containing compounds often exhibit charge-transport properties useful in OLEDs or photovoltaics .
Comparative Analysis with Analogous Compounds
The tert-butylamine variant balances lipophilicity and steric effects, potentially offering improved bioavailability over its thioether and amino counterparts .
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